Ferristatin II
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Overview
Description
Ferristatin II is a small molecule known for its role as an iron transport inhibitor. It is particularly noted for its ability to degrade transferrin receptor 1, a protein crucial for iron uptake in cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ferristatin II involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently modified through various chemical reactions. The exact synthetic route can vary, but it generally involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure efficiency, yield, and purity. This would include scaling up the reactions, refining purification processes, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: Ferristatin II undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from this compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: Replacement of one functional group in this compound with another, often under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products: The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Ferristatin II has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study iron transport mechanisms and the role of transferrin receptor 1 in cellular iron uptake.
Mechanism of Action
Ferristatin II exerts its effects primarily by promoting the internalization and degradation of transferrin receptor 1. This receptor is crucial for the uptake of iron into cells. By degrading this receptor, this compound effectively reduces cellular iron uptake, leading to decreased iron levels within the cell . This mechanism involves the nystatin-sensitive lipid raft pathway and does not require the structural domains of the receptor necessary for interactions with the clathrin pathway .
Comparison with Similar Compounds
Ferristatin: Another iron transport inhibitor that acts similarly to Ferristatin II by down-regulating transferrin receptor 1.
Deferoxamine: A well-known iron chelator used in clinical settings to treat iron overload conditions.
Liproxstatin-1: An inhibitor of ferroptosis, a form of cell death associated with iron accumulation.
Uniqueness of this compound: this compound is unique in its specific mechanism of action, targeting transferrin receptor 1 for degradation through a nystatin-sensitive lipid raft pathway. This distinguishes it from other iron chelators and inhibitors that may act through different mechanisms or target different pathways .
This compound’s ability to modulate iron homeostasis and its potential therapeutic applications make it a compound of significant interest in both research and clinical settings.
Properties
Molecular Formula |
C34H25N9Na2O7S2 |
---|---|
Molecular Weight |
781.7 g/mol |
IUPAC Name |
disodium;(6E)-4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,39H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/b41-38?,42-40?,43-33-;; |
InChI Key |
OLVNAWLXZDRGPL-RXQMZGKISA-L |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Synonyms |
ferristatin II NSC8679 |
Origin of Product |
United States |
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